7-Allyl-6-chloro-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Allyl-6-chloro-7H-purine: is a derivative of purine, a heterocyclic aromatic organic compound Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-allyl-6-chloro-7H-purine typically involves the regioselective alkylation of 6-chloropurine. One common method includes the use of allyl halides in the presence of a base, such as potassium carbonate, to introduce the allyl group at the 7-position. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 7-Allyl-6-chloro-7H-purine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Allyl-6-chloro-7H-purine is used as a building block in the synthesis of more complex purine derivatives.
Biology and Medicine: In biological research, this compound is studied for its potential antiviral and anticancer properties. The modifications on the purine ring can influence its interaction with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as active ingredients in various formulations .
Wirkmechanismus
The mechanism of action of 7-allyl-6-chloro-7H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and allyl groups can enhance its binding affinity and specificity towards these targets. For instance, it may act as an inhibitor of certain enzymes involved in nucleotide metabolism, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
6-Chloropurine: A precursor in the synthesis of 7-allyl-6-chloro-7H-purine, known for its use in various chemical reactions.
7-Allyl-6-methyl-7H-purine: Similar in structure but with a methyl group instead of chlorine, used in different research applications.
Uniqueness: The presence of both an allyl group and a chlorine atom in this compound provides unique chemical properties that are not observed in its analogs. This combination allows for specific interactions in chemical and biological systems, making it a compound of significant interest .
Eigenschaften
Molekularformel |
C8H7ClN4 |
---|---|
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
6-chloro-7-prop-2-enylpurine |
InChI |
InChI=1S/C8H7ClN4/c1-2-3-13-5-12-8-6(13)7(9)10-4-11-8/h2,4-5H,1,3H2 |
InChI-Schlüssel |
QNLSHRLPSMKLSP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C=NC2=C1C(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.